Mouse TREM-1 SCHOOL peptide, control

CAS No.:

Cat. No.: VC16610334

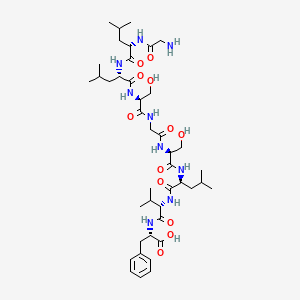

Molecular Formula: C42H69N9O12

Molecular Weight: 892.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H69N9O12 |

|---|---|

| Molecular Weight | 892.0 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C42H69N9O12/c1-22(2)14-27(45-33(54)18-43)37(57)47-28(15-23(3)4)38(58)50-31(20-52)36(56)44-19-34(55)46-32(21-53)40(60)48-29(16-24(5)6)39(59)51-35(25(7)8)41(61)49-30(42(62)63)17-26-12-10-9-11-13-26/h9-13,22-25,27-32,35,52-53H,14-21,43H2,1-8H3,(H,44,56)(H,45,54)(H,46,55)(H,47,57)(H,48,60)(H,49,61)(H,50,58)(H,51,59)(H,62,63)/t27-,28-,29-,30-,31-,32-,35-/m0/s1 |

| Standard InChI Key | SAFLDTZNKHAXNA-JNCVKUDUSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |

Introduction

Molecular Design and Structural Basis of the Control Peptide

SCHOOL Model and Peptide Engineering

The SCHOOL model, introduced in 2004, posits that immune receptor signaling depends on homo-oligomerization of signaling chains within the cell membrane . Applying this framework, researchers designed the Mouse TREM-1 SCHOOL peptide (active sequence: GLLSKSLVF) to disrupt TREM-1’s interaction with its adaptor protein DAP12, thereby inhibiting downstream pro-inflammatory signaling . The control peptide replaces the critical lysine residue (position 4) with glycine (GLLSGSLVF), eliminating its capacity to interfere with TREM-1-DAP12 interactions .

Structural Comparison

This substitution preserves the peptide’s physical properties while nullifying its biological activity, ensuring that observed effects in experiments derive solely from TREM-1 modulation .

Functional Characterization and Mechanistic Insights

In Vitro Validation

In lipopolysaccharide (LPS)-stimulated macrophages, the active SCHOOL peptide suppresses TNF-α, IL-1β, and IL-6 production by >70%, whereas the control peptide shows no significant inhibition . Surface plasmon resonance assays confirm that the control peptide fails to bind TREM-1’s transmembrane domain, underscoring its role as a rigorous negative control .

Sepsis

In murine LPS-induced septic shock models, the active peptide prolongs survival by 40–60%, while the control peptide exhibits no therapeutic benefit . Cytokine profiling reveals that the control group’s plasma TNF-α and IL-6 levels remain indistinguishable from untreated mice, validating the specificity of TREM-1 inhibition .

Cancer

In human non-small cell lung cancer (NSCLC) xenografts, macrophage-targeted delivery of the active peptide reduces tumor growth by 50% via suppression of TREM-1-mediated pro-tumorigenic signaling . The control peptide, administered under identical conditions, shows no antitumor activity, confirming that observed effects are TREM-1-dependent .

Applications in Preclinical Research

Autoimmune and Inflammatory Disorders

Synthesis and Pharmacokinetic Considerations

Solid-Phase Peptide Synthesis (SPPS)

Both active and control peptides are synthesized via SPPS using Fmoc chemistry, ensuring >95% purity . The control peptide’s lack of post-synthetic modifications simplifies production, reducing costs for large-scale studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume